N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethoxyphenylmethyl group and an isopropyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C15H21N3O/c1-4-19-15-7-5-13(6-8-15)9-16-14-10-17-18(11-14)12(2)3/h5-8,10-12,16H,4,9H2,1-3H3 |
InChI Key |
IUZIDCRVWAQGMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with ethoxyphenylmethyl group: The ethoxyphenylmethyl group can be introduced through a nucleophilic substitution reaction using an appropriate halide derivative.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation using an isopropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Inhibiting or activating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- N-[(4-chlorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Uniqueness
N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
